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Introduction

Amino N-methylcarbamates are a significant class of organic compounds characterized by
the presence of a carbamate functional group where the nitrogen atom is substituted with both
a methyl group and an amino-containing moiety. This structural motif imparts a unique
combination of physicochemical and biological properties, leading to their widespread
application in various fields, most notably in agriculture as pesticides and in medicine as
therapeutic agents. Their ability to act as mimics of the transition state of amide hydrolysis
makes them potent inhibitors of serine hydrolases, such as acetylcholinesterase. This guide
provides an in-depth overview of the synthesis, properties, and applications of amino N-
methylcarbamates, with a focus on experimental methodologies and data presentation for the
scientific community.

Synthesis of Amino N-Methylcarbamates

The synthesis of amino N-methylcarbamates can be achieved through several synthetic
routes, primarily involving the reaction of an N-methylated amine with a suitable carbonyl
source or through rearrangement reactions.

General Synthetic Routes
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One of the most common methods for the synthesis of N-aryl-N-methylcarbamates involves the
reaction of an N-methylaniline with a chloroformate. Another versatile method is the Hofmann
rearrangement of amides, which proceeds through an isocyanate intermediate that is
subsequently trapped by an alcohol.[1] The Curtius rearrangement of acyl azides provides an
alternative route to the isocyanate intermediate.[2] Additionally, the reaction of primary amines
with dimethyl carbonate in the presence of CO2 has been shown to be an effective method.

A prevalent industrial method for synthesizing aryl N-methylcarbamates involves the reaction of
a phenol with phosgene and methylamine.[3]

Experimental Protocols

This procedure is a general method for the synthesis of N-aryl-N-methylcarbamates.

Materials:

N-methylaniline

e Phenyl chloroformate

o Triethylamine (TEA)

o Dry diethyl ether

e Dry hydrogen chloride

e Heptane

e Propan-2-ol

o Standard laboratory glassware

Procedure:

o Dissolve phenyl chloroformate (5 mmol) in dry diethyl ether (5 mL).

 In a separate flask, dissolve N-methylaniline (5 mmol) and triethylamine (6 mmol) in diethyl
ether (10 mL) at 10 °C.
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e Add the phenyl chloroformate solution dropwise to the N-methylaniline solution over 20
minutes while maintaining the temperature at 10 °C.

« Stir the reaction mixture at room temperature for 30 minutes.

o Saturate the mixture with dry hydrogen chloride gas.

o Cool the mixture to 10 °C and filter off the precipitated triethylamine hydrochloride.

o Evaporate the diethyl ether from the filtrate under reduced pressure.

o Crystallize the residue from a 4:1 mixture of heptane/propan-2-ol to yield the pure phenyl N-
(2-hydroxybenzyl)-N-methylcarbamate.[4]

This method provides a greener alternative to the use of phosgene.

Materials:

Aniline

Urea

Methanol

KNO3 modified zeolite HY catalyst

High-pressure reactor

Procedure:

Charge the high-pressure reactor with aniline (1 molar equivalent), urea (5 molar
equivalents), methanol (15 molar equivalents), and the KNO3 modified zeolite HY catalyst
(10.7% by weight based on aniline).

Seal the reactor and heat to 453 K (180 °C).

Maintain the reaction for 5 hours.

Cool the reactor to room temperature and release the pressure.
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« |solate the product, methyl N-phenyl carbamate, by filtration and purification. Over this
catalyst, an aniline conversion of 93.1% and a methyl N-phenyl carbamate selectivity of
82.6% can be achieved.[5]

Properties of Amino N-Methylcarbamates

The properties of amino N-methylcarbamates are largely dictated by the nature of the
substituents on the amino and carbamate moieties. These compounds are generally stable,
with good chemical and proteolytic stability.[6]

Physicochemical Properties

The physicochemical properties of several representative N-methylcarbamates are
summarized in the table below.

Molecular . .
Molecular . Melting Boiling Water
Compound Weight ( . . .
Formula Point (°C) Point (°C) Solubility
g/mol )
Methyl
C2H5NO2 75.07 54-56 176-177 Soluble
carbamate
Ethyl N-
methylcarba C4H9NO2 103.12 - 170 Soluble[7]
mate
_ C11H16N20 Slightly
Aminocarb 208.26 95.0 -
2 soluble[8]
Carbaryl C12H11NO2 201.22 142 - 120 mg/L
Carbofuran C12H15NO3  221.25 153-154 - 700 mg/L

Spectroscopic Data

The structural characterization of amino N-methylcarbamates is routinely performed using
spectroscopic techniques such as NMR, IR, and mass spectrometry.
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The 1H and 13C NMR spectra of N-methylcarbamates exhibit characteristic signals. In the 1H
NMR spectrum, the N-methyl protons typically appear as a singlet or a doublet (if coupled to an
N-H proton) in the range of 2.7-3.0 ppm. The aromatic protons of N-aryl derivatives resonate in
the downfield region (7.0-8.0 ppm).

In the 13C NMR spectrum, the carbonyl carbon of the carbamate group is highly deshielded
and appears around 155-157 ppm.[4] The N-methyl carbon resonates at approximately 27-30

ppm.

Compound 1H NMR (6, ppm) 13C NMR (6, ppm)

9.60 (s, 1H, NH), 7.46 (d, 2H), 153.6 (C=0), 139.2, 128.7,
Methyl N-phenylcarbamate 7.26 (t, 2H), 6.97 (t, 1H), 3.70 122.3, 118.1 (Aromatic C),
(s, 3H, OCH3) 52.2 (OCH3)

6.99 (s, 1H, NH), 3.49 (s, 3H,
Methyl N-cyclohexylcarbamate = OCH3), 3.23 (m, 1H), 1.11-
1.74 (m, 10H)

155.8 (C=0), 50.9, 49.4, 33.7,
25.1, 24.6 (Cyclohexyl C)

The IR spectra of N-methylcarbamates are characterized by a strong absorption band for the
carbonyl (C=0) stretching vibration, which typically appears in the region of 1680-1730 cm-1.
The N-H stretching vibration of monosubstituted carbamates is observed as a sharp peak
around 3300-3400 cm-1. The C-N stretching vibration is found in the 1200-1350 cm-1 region
for aromatic amines.[9]

Under electron ionization (El), N-methylcarbamates often undergo fragmentation through
cleavage of the C-O and C-N bonds of the carbamate group. A common fragmentation pathway
involves the loss of the alkoxy group followed by the loss of carbon monoxide. Chemical
ionization (CI) mass spectrometry often yields a more abundant protonated molecular ion
(IM+H]+), which is useful for molecular weight determination.[10]

Biological Activity and Mechanism of Action

Many amino N-methylcarbamates exhibit significant biological activity, primarily as inhibitors
of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter
acetylcholine.
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Acetylcholinesterase Inhibition

The primary mechanism of action for many N-methylcarbamate pesticides and drugs is the
inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine at

the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The inhibition process involves the carbamylation of a serine residue within the active site of
the enzyme. The carbamate acts as a substrate mimic, and the carbonyl carbon is attacked by
the hydroxyl group of the active site serine. This forms a transient covalent bond, rendering the
enzyme inactive. Unlike organophosphates, the carbamylation is reversible, and the enzyme
can be regenerated through hydrolysis, although at a much slower rate than the hydrolysis of

acetylcholine.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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